molecular formula C24H21FN4OS2 B2691068 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 923201-71-2

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No. B2691068
CAS RN: 923201-71-2
M. Wt: 464.58
InChI Key: GIKYCQZUHNTTBU-UHFFFAOYSA-N
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Description

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A novel series of pyridine and fused pyridine derivatives, including structures related to 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, have been synthesized and explored for their potential biological activities. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicative of their potential as bioactive molecules. Additionally, they exhibited antimicrobial and antioxidant activities, highlighting their versatility in scientific research applications (E. M. Flefel et al., 2018).

Anti-Cancer Activity

Research on novel fluoro-substituted benzo[b]pyrans related to the compound of interest has shown significant anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This study underscores the potential of such fluorine-containing compounds in the development of new anticancer agents (A. G. Hammam et al., 2005).

Synthesis of Fused Azines

A new class of pyridazin-3-one derivatives has been synthesized, showcasing the chemical versatility of compounds similar to 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide. These derivatives serve as precursors for the synthesis of fused azines, expanding the scope of heterocyclic compounds in scientific research (H. M. Ibrahim et al., 2014).

Discovery and Characterization of H3 Receptor Inverse Agonists

The compound 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, sharing structural features with the compound , has been identified as a potent and selective histamine H3 receptor inverse agonist. This discovery highlights the compound's potential in treating attentional and cognitive disorders, demonstrating the broad applicability of such molecules in neuropharmacological research (R. Hudkins et al., 2011).

Synthesis and Biological Evaluation of PBR Receptor Ligands

Compounds similar to 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide have been synthesized and evaluated for their affinity and selectivity towards the peripheral benzodiazepine receptors (PBRs). These studies provide valuable insights into the development of imaging agents for neurodegenerative disorders, showcasing the therapeutic and diagnostic potential of such compounds (C. Fookes et al., 2008).

properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4OS2/c1-16-23(32-24(27-16)18-7-9-19(25)10-8-18)20-11-12-22(29-28-20)31-15-21(30)26-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKYCQZUHNTTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

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